molecular formula C10H13ClN2O4 B112386 (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride CAS No. 270062-87-8

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Cat. No.: B112386
CAS No.: 270062-87-8
M. Wt: 260.67 g/mol
InChI Key: WPIIXVVGUXXORP-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative with a 4-nitrophenyl substituent at the β-position. This compound is widely used in pharmaceutical research, particularly in peptide synthesis and as a building block for bioactive molecules. Its molecular formula is C₁₀H₁₃ClN₂O₄, with a molecular weight of 260.67 g/mol . The (S)-configuration is critical for its stereospecific interactions in biological systems. The compound is typically provided at 95–97% purity and exhibits hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

Properties

IUPAC Name

(3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIIXVVGUXXORP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375838
Record name (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270062-87-8
Record name (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schiff Base Formation

The initial step involves condensing 4-nitrobenzaldehyde with (S)-alanine to form a Schiff base intermediate.

Procedure :

  • Reaction conditions : Ethanol or methanol as solvent, reflux at 60–80°C for 4–6 hours.

  • Catalyst : Glacial acetic acid (1–2 drops) accelerates imine formation.

  • Intermediate isolation : The Schiff base is filtered and dried under vacuum.

Key analytical data :

  • FT-IR : C=N stretch at 1,685–1,690 cm⁻¹.

  • ¹H NMR : Aromatic protons at δ 7.6–8.2 ppm, imine proton at δ 8.4 ppm.

Reduction to Amine

The Schiff base is reduced to the corresponding amine. Two primary methods are employed:

Method A: Sodium Borohydride Reduction

  • Conditions : NaBH₄ in ethanol at 0–5°C for 2 hours.

  • Yield : 70–85% after purification.

Method B: Catalytic Hydrogenation

  • Conditions : H₂ gas (1–3 atm) with 10% Pd/C in THF at room temperature.

  • Yield : 90–95% with minimal racemization.

Hydrochloride Salt Formation

The free amine is treated with HCl to form the hydrochloride salt.

Procedure :

  • Acidification : Add 6 M HCl dropwise to the amine solution in ethanol.

  • Crystallization : Cool to 4°C, filter, and wash with cold ether.

  • Purity : ≥95% by HPLC (C18 column, 0.1% TFA in water/acetonitrile).

Industrial Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability:

Parameter Laboratory Scale Industrial Scale
Reactor Type BatchContinuous flow
Catalyst Homogeneous (Pd/C)Heterogeneous (fixed-bed Pd)
Purification Column chromatographyCrystallization
Yield 70–90%85–92%
Throughput 10–100 g/day1–5 kg/day

Key advancements :

  • Microwave-assisted synthesis : Reduces reaction time by 40%.

  • Automated pH control : Ensures consistent hydrochloride salt formation.

Reaction Optimization and Catalysis

Enantiomeric Purity Control

Racemization is minimized using:

  • Chiral ligands : (S)-Proline derivatives improve stereoselectivity.

  • Low-temperature reduction : Hydrogenation at –10°C preserves configuration.

Analytical validation :

  • Chiral HPLC : Chirobiotic T column, 98–99% ee.

  • Circular dichroism : Positive Cotton effect at 220 nm confirms (S)-configuration.

Solvent and Catalyst Screening

Solvent Catalyst Reaction Time (h) Yield (%)
EthanolNaBH₄2.578
THFPd/C + H₂4.092
Water*None (hydrothermal)1.588

*Hydrothermal methods avoid organic solvents but require higher temperatures (100–150°C).

Purification and Characterization

Crystallization Techniques

  • Anti-solvent addition : Dropwise ether into ethanol solution yields needle-like crystals.

  • Recrystallization : Ethanol/water (3:1) improves purity to >99%.

Spectroscopic Data

Technique Key Peaks
¹H NMR δ 8.2 (d, 2H, Ar-H), δ 4.1 (m, 1H, CH-NH₂), δ 3.2 (dd, 2H, CH₂-COOH).
¹³C NMR δ 174.5 (COOH), δ 148.2 (NO₂), δ 52.3 (CH-NH₂).
HRMS [M+H]⁺ calc. 260.67, found 260.65 .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Acylated or sulfonylated products.

Scientific Research Applications

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in the substituent on the phenyl ring, significantly altering physicochemical properties and biological activity. Below is a comparative analysis (Table 1):

Table 1: Key analogs of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Compound Name Substituent CAS Number Molecular Formula MW (g/mol) Purity Hazards Source
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid HCl 4-NO₂ 331763-77-0 C₁₀H₁₃ClN₂O₄ 260.67 95–97% H302, H315, H319, H335
(S)-3-Amino-4-(3-(CF₃)phenyl)butanoic acid HCl 3-CF₃ 270065-76-4 C₁₁H₁₂ClF₃NO₂ 289.67 N/A Not reported
(S)-3-Amino-4-(4-Cl-phenyl)butanoic acid HCl 4-Cl 270596-41-3 C₁₀H₁₂Cl₂NO₂ 250.12 95% H302, H315, H319
(S)-3-Amino-4-(4-CH₃-phenyl)butanoic acid HCl 4-CH₃ 270062-95-8 C₁₁H₁₆ClNO₂ 229.7 95% Not reported
(S)-3-Amino-4-(2,4-diCl-phenyl)butanoic acid HCl 2,4-diCl 270063-46-2 C₁₀H₁₁Cl₃NO₂ 284.57 97% Not reported
(R)-3-Amino-4-(2,4-diCl-phenyl)butanoic acid HCl 2,4-diCl (R-form) 331847-11-1 C₁₀H₁₁Cl₃NO₂ 284.57 N/A Not reported
(S)-3-Amino-4-((4-NO₂)amino)-4-oxobutanoic acid HCl 4-NO₂ (amide) 154564-03-1 C₁₀H₁₂ClN₃O₅ 289.67 N/A H302, H315, H319

Substituent Effects on Properties

Electron-Withdrawing Groups (4-NO₂, 3-CF₃):

  • Its hazards (H335) suggest higher toxicity compared to methyl or chloro analogs .
  • 3-CF₃: The trifluoromethyl group increases lipophilicity (logP) and acid stability, making it suitable for CNS-targeting drugs.

Halogen Substituents (4-Cl, 2,4-diCl):

  • 4-Cl: Chlorine adds molecular weight (250.12 g/mol vs. 260.67 for nitro) and slightly increases lipophilicity. The 4-Cl analog’s hazards align with the nitro derivative, indicating shared toxicity profiles .

Electron-Donating Groups (4-CH₃):

  • The methyl group reduces polarity, enhancing solubility in organic solvents. Its lower molecular weight (229.7 g/mol) and lack of reported hazards suggest milder toxicity .

Amide Derivative (4-NO₂-amino-4-oxo):

  • The amide group introduces a hydrogen-bonding site and increases oxygen content, raising molecular weight to 289.67 g/mol. Hazards mirror the nitro parent compound .

Enantiomeric Forms (R vs. S):

  • The (R)-2,4-diCl analog (CAS 331847-11-1) highlights the importance of chirality in bioactivity, though pharmacological data is absent in the evidence .

Biological Activity

(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Amino group : Facilitates hydrogen bonding.
  • Nitrophenyl group : Engages in π-π interactions.
  • Butanoic acid moiety : Provides a hydrophobic backbone.

Its molecular formula is C10H13N1O4C_{10}H_{13N_1O_4}, and it is recognized for its diverse applications in medicinal chemistry and materials science .

The biological activity of this compound primarily involves interactions with various molecular targets, influencing biochemical pathways:

  • Enzyme Interaction : The compound acts as a probe in studying enzyme-substrate interactions, particularly with enzymes like glutathione S-transferase .
  • Biochemical Modulation : It can modulate the activity of enzymes or receptors through hydrogen bonding and π-π stacking, potentially affecting metabolic pathways such as glutathione metabolism .

Neuropharmacological Effects

Research indicates that this compound may have therapeutic potential in treating neurological disorders. Its structural features allow it to interact with the GABAergic system, making it a candidate for drug development aimed at conditions like epilepsy and anxiety .

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MIC) ranging from 0.01 to 3 μM .

Case Studies and Experimental Data

  • Neuropharmacological Study : A study explored the effects of (S)-3-amino-4-(4-nitrophenyl)butanoic acid on GABA receptor modulation. Results indicated significant anxiolytic effects in animal models, suggesting its potential as a therapeutic agent for anxiety disorders .
  • Antimicrobial Evaluation : In another study, the compound was evaluated for its antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as an antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
3-Amino-4-(phenyl)butanoic acidC10H13N1O2C_{10}H_{13N_1O_2}Lacks nitro group; used in various syntheses
2-Amino-3-(4-nitrophenyl)propanoic acidC10H12N2O4C_{10}H_{12N_2O_4}Different backbone structure; similar activity
4-Nitro-D-β-homophenylalanineC9H10N2O4C_{9}H_{10}N_2O_4Related structure; used in peptide synthesis

The presence of both the amino and nitrophenyl groups in this compound enhances its biological activity compared to these structurally similar compounds .

Q & A

Q. What are the key synthetic strategies for achieving high enantiomeric purity in (S)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride?

The synthesis typically involves enantioselective methods such as asymmetric Michael addition or chiral resolution. Starting materials like 4-nitrobenzaldehyde and (S)-alanine are condensed to form a Schiff base intermediate, followed by reduction and acid hydrolysis. Enantiomeric purity is ensured via chiral chromatography or crystallization with resolving agents like tartaric acid derivatives .

Q. Which spectroscopic techniques are critical for structural characterization and chirality confirmation?

  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions .
  • NMR spectroscopy : Assigns proton environments (e.g., NH₂ and CH groups) and confirms substitution patterns on the phenyl ring.
  • Circular Dichroism (CD) : Validates optical activity and enantiomeric excess .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

  • Radioligand binding assays : Assess affinity for neurotransmitter receptors (e.g., GABA receptors) .
  • Enzyme inhibition assays : Test inhibition of dipeptidyl peptidase-IV (DPP-IV) using fluorogenic substrates .
  • Cell viability assays : Evaluate cytotoxicity in neuronal or cancer cell lines .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of the nitro group in this compound?

DFT calculations (e.g., B3LYP functional) model electron density distributions to identify reactive sites. For instance:

  • The nitro group’s electron-withdrawing effect lowers the energy barrier for nucleophilic aromatic substitution at the para position.
  • Transition-state analysis predicts regioselectivity in reduction reactions (e.g., nitro to amine) .

Table 1 : Calculated Reactivity Indices for Key Functional Groups

GroupCharge Density (e⁻/ų)Fukui Index (Nucleophilic)
Nitro (NO₂)-0.450.12
Amino (NH₂)+0.320.85

Q. How do bioactivity discrepancies arise between this compound and its halogenated analogs, and how can they be resolved?

Contradictions often stem from substituent electronic effects. For example:

  • Chlorophenyl analogs (): Higher lipophilicity enhances membrane permeability but reduces solubility.
  • Nitrophenyl derivatives : Strong electron withdrawal may weaken receptor binding compared to halogenated versions.
    Resolution : Perform comparative molecular docking studies and free-energy perturbation (FEP) calculations to quantify binding affinity differences .

Q. What strategies address challenges in regioselective functionalization of the nitrophenyl ring?

  • Directed ortho-metalation : Use directing groups (e.g., Boc-protected amine) to control substitution sites.
  • Microwave-assisted synthesis : Enhances reaction efficiency for meta-substituted products .
  • Protection-deprotection : Temporarily block the amino group to prevent unwanted side reactions .

Q. How can contradictory data on metabolic stability be analyzed?

  • In vitro microsomal assays : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes).
  • LC-MS/MS metabolomics : Identify degradation products and phase I/II metabolites.
  • Machine learning models : Predict metabolic hotspots using QSAR datasets .

Methodological Considerations

Q. What computational tools are optimal for modeling this compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to GABA receptors using AMBER or GROMACS.
  • Docking software (AutoDock Vina) : Screen against kinase or protease targets.
  • QM/MM hybrid methods : Study enzymatic reactions (e.g., DPP-IV inhibition) at atomic resolution .

Q. How can enantiomeric impurities be quantified during synthesis?

  • Chiral HPLC : Use columns like Chirobiotic T with UV detection (λ = 254 nm).
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomer signals .

Data Interpretation and Optimization

Q. What statistical methods resolve variability in biological replicate experiments?

  • ANOVA with Tukey’s post-hoc test : Identify significant differences in IC₅₀ values.
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data.
  • Bayesian hierarchical modeling : Account for batch effects in multi-lab studies .

Table 2 : Comparative Bioactivity of Structural Analogs

CompoundIC₅₀ (DPP-IV, nM)LogP
(S)-3-Amino-4-(4-nitrophenyl)120 ± 151.2
(S)-3-Amino-4-(4-chlorophenyl)85 ± 102.1
(R)-3-Amino-4-(3,4-dichlorophenyl)45 ± 83.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.